molecular formula C65H89ClN10O20 B12397080 SC-VC-PAB-N-Me-L-Ala-Maytansinol

SC-VC-PAB-N-Me-L-Ala-Maytansinol

Cat. No.: B12397080
M. Wt: 1365.9 g/mol
InChI Key: NHXRUZDRXYIEFH-FZFOBTKRSA-N
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Preparation Methods

The synthesis of SC-VC-PAB-N-Me-L-Ala-Maytansinol involves multiple steps and specific reaction conditions. The compound is typically synthesized through a series of chemical reactions that include the use of various reagents and solvents. The exact synthetic route and industrial production methods are proprietary and often involve custom synthesis services .

Chemical Reactions Analysis

SC-VC-PAB-N-Me-L-Ala-Maytansinol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include DMSO, PEG300, Tween-80, and saline . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SC-VC-PAB-N-Me-L-Ala-Maytansinol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SC-VC-PAB-N-Me-L-Ala-Maytansinol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins and enzymes, thereby influencing cellular processes and pathways involved in cancer progression .

Comparison with Similar Compounds

SC-VC-PAB-N-Me-L-Ala-Maytansinol is unique in its structure and applications. Similar compounds include other maytansinoid derivatives used in cancer research, such as DM1 and DM4. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Properties

Molecular Formula

C65H89ClN10O20

Molecular Weight

1365.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexanoate

InChI

InChI=1S/C65H89ClN10O20/c1-36(2)56(71-49(77)19-12-13-20-54(82)96-76-51(79)25-26-52(76)80)59(84)70-43(17-15-28-68-61(67)86)58(83)69-42-23-21-40(22-24-42)35-92-63(88)73(7)29-27-50(78)74(8)39(5)60(85)94-48-33-53(81)75(9)44-31-41(32-45(90-10)55(44)66)30-37(3)16-14-18-47(91-11)65(89)34-46(93-62(87)72-65)38(4)57-64(48,6)95-57/h14,16,18,21-24,31-32,36,38-39,43,46-48,56-57,89H,12-13,15,17,19-20,25-30,33-35H2,1-11H3,(H,69,83)(H,70,84)(H,71,77)(H,72,87)(H3,67,68,86)/b18-14+,37-16+/t38-,39+,43+,46+,47-,48+,56+,57+,64+,65+/m1/s1

InChI Key

NHXRUZDRXYIEFH-FZFOBTKRSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCN(C)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCC(=O)ON6C(=O)CCC6=O)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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